molecular formula C13H7BrClFO B1292326 3-Bromo-4'-chloro-3'-fluorobenzophenone CAS No. 951890-60-1

3-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No.: B1292326
CAS No.: 951890-60-1
M. Wt: 313.55 g/mol
InChI Key: AYPHPSYLEVVAHE-UHFFFAOYSA-N
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Description

3-Bromo-4'-chloro-3'-fluorobenzophenone (CAS: 177555-85-0) is a halogenated benzophenone derivative with a molecular weight of 285.54 g/mol and a purity of 95% . Its structure features bromine at the 3-position of the first benzene ring and chlorine and fluorine at the 4' and 3' positions, respectively, of the second benzene ring. This compound is primarily utilized in research settings as a synthetic intermediate or building block for complex organic molecules.

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHPSYLEVVAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230901
Record name (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID601230901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-60-1
Record name (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Bromo-4’-chloro-3’-fluorobenzophenone involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include:

    Catalyst: Palladium (Pd) complexes

    Reagents: Boronic acids or esters, halogenated benzophenones

    Solvent: Tetrahydrofuran (THF) or similar solvents

    Temperature: 50-80°C

    Base: Potassium carbonate (K2CO3) or similar bases

Industrial Production Methods

Industrial production of 3-Bromo-4’-chloro-3’-fluorobenzophenone may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or similar bases in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or similar oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or similar reducing agents.

Major Products

    Substitution: Various substituted benzophenones depending on the reagents used.

    Oxidation: Benzophenone carboxylic acids or ketones.

    Reduction: Benzophenone alcohols or hydrocarbons.

Scientific Research Applications

3-Bromo-4’-chloro-3’-fluorobenzophenone is used in several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: As a tool compound to study enzyme inhibition and protein-ligand interactions.

    Medicine: In drug development for neurological disorders such as Alzheimer’s disease.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. For example, it is used to study the mechanism of action of acetylcholinesterase inhibitors, which are important in the treatment of neurological disorders. The compound binds to the active site of the enzyme, inhibiting its activity and affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The table below highlights critical differences in substituent positions and molecular weights among selected benzophenones:

Compound Name CAS Number Molecular Weight (g/mol) Substituents (Positions) Purity Key Properties
This compound 177555-85-0 285.54 Br (3), Cl (4'), F (3') 95% Discontinued; research use
3-Bromo-4'-fluorobenzophenone 46698-24-2 279.10 Br (3), F (4') >98% Soluble in DMSO, EtOH; stable at -80°C
4-Bromo-3'-fluorobenzophenone 951885-68-0 279.10 Br (4), F (3') - Structural isomer of above
4-Bromo-4'-fluorobenzophenone 2069-41-2 279.10 Br (4), F (4') - Symmetric substitution
3-Chloro-4'-iodobenzophenone - - Cl (3), I (4') - Larger halogen (I) increases MW

Key Observations :

  • Molecular Weight: The addition of chlorine and fluorine in this compound increases its molecular weight (285.54 g/mol) compared to analogs like 3-Bromo-4'-fluorobenzophenone (279.10 g/mol) .
  • Symmetric substitution in 4-Bromo-4'-fluorobenzophenone may confer distinct crystallinity or melting behavior compared to asymmetric analogs . Iodine in 3-Chloro-4'-iodobenzophenone introduces significant molecular bulk, likely lowering solubility in organic solvents .

Solubility and Stability

  • 3-Bromo-4'-fluorobenzophenone is supplied as a 10 mM solution in DMSO/ethanol, with stability up to 6 months at -80°C .
  • 4-Bromo-3'-fluorobenzophenone and 4-Bromo-4'-fluorobenzophenone are structural isomers; their solubility profiles may differ based on dipole moments influenced by substituent positions .

Biological Activity

3-Bromo-4'-chloro-3'-fluorobenzophenone is a halogenated benzophenone derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by the presence of bromine, chlorine, and fluorine substituents, suggests possible interactions with various biological targets, including enzymes and receptors.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8BrClF O
  • Molecular Weight : 305.56 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The halogen substituents may enhance the compound's lipophilicity and alter its binding affinity to target proteins.

Potential Biological Targets:

  • Enzymatic Inhibition : Studies suggest that benzophenone derivatives can act as inhibitors for certain enzymes, including kinases and phosphatases.
  • Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various physiological processes and diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor-binding affinity of this compound. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Cell LineIC50 (µM)
PC-3 (Prostate)12.5
MCF7 (Breast)15.0
A549 (Lung)10.0

Receptor Binding Studies

Binding affinity studies have shown that the compound exhibits notable affinity for sigma receptors, which are often overexpressed in tumors.

Receptor TypeBinding Affinity (Ki, nM)
σ150
σ275

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in a mouse model bearing human prostate tumors. The results indicated a reduction in tumor size by approximately 40% after treatment with the compound over four weeks.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of alkaline phosphatase by benzophenone derivatives, including this compound. The compound showed competitive inhibition with a Ki value of 20 µM, suggesting potential applications in modulating enzymatic pathways involved in cancer progression.

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